
1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine
Descripción general
Descripción
The compound “1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also has a sulfonyl group attached to a bromo-fluorophenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a sulfonyl group, and a bromo-fluorophenyl ring . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions . The sulfonyl group might also be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the bromo-fluorophenyl ring could affect its solubility and reactivity .Aplicaciones Científicas De Investigación
- Synthesis Techniques: The synthesis of structurally similar compounds often involves nucleophilic substitution reactions. For instance, Mishriky and Moustafa (2013) demonstrated the synthesis of a compound by reacting 1-methylpiperazine with a brominated analogue through nucleophilic substitution (Mishriky & Moustafa, 2013).
- Structural Analysis: Detailed structural analyses, including the use of techniques like IR, 1H and 13C NMR spectra, are common to confirm the synthesis and elucidate the structure of such compounds. For example, a compound with a similar sulfonyl functional group was structurally analyzed by Miao, Yan, and Zhao (2010), highlighting the importance of spectroscopic methods in understanding the molecular structure (Miao, Yan, & Zhao, 2010).
Biological and Medicinal Applications
While the specific biological applications of 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine are not detailed, research on related compounds provides a glimpse into the potential utility of such chemicals in medicinal and biological fields.
- Antimicrobial Activity: Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties. Aziz‐ur‐Rehman et al. (2017) synthesized derivatives that exhibited valuable antibacterial results, suggesting that similar structures could be explored for antimicrobial properties (Aziz‐ur‐Rehman et al., 2017).
- Acaricidal Activity: Suzuki, Ootaka, and Onoue (2021) synthesized phenylpiperazine derivatives and assessed their acaricidal activity. This indicates that structurally related piperazine compounds may have potential applications in pest control (Suzuki, Ootaka, & Onoue, 2021).
Chemical Properties and Reactions
The chemical reactivity and properties of similar sulfonyl and piperazine compounds have been extensively studied, which can provide insights into the behavior of this compound in various chemical environments.
- Reactivity with Amines: Katritzky, Khelashvili, and Le (2007) investigated the reactivity of 1,1'-sulfonylbis(benzotriazole) with secondary amines, demonstrating the potential for complex reactions and the formation of various derivatives (Katritzky, Khelashvili, & Le, 2007).
- Intermolecular Interactions: The study of intermolecular interactions is crucial in understanding the crystalline structure and stability of such compounds. Panini, Shukla, and Mohan (2014) analyzed the intermolecular interactions in a derivative of 1,2,4 triazoles, revealing insights into the stabilization of crystalline structures through various types of interactions (Panini, Shukla, & Mohan, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-bromo-4-fluorophenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOZCGJOEKSEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



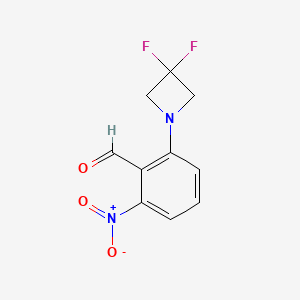
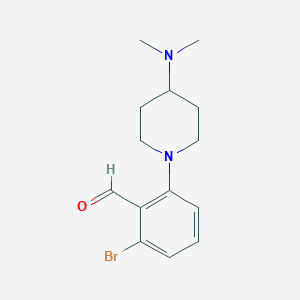

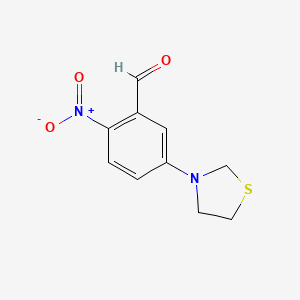

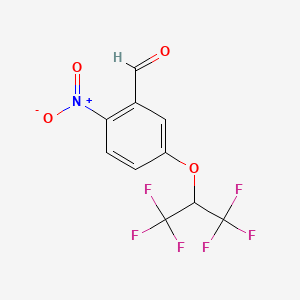
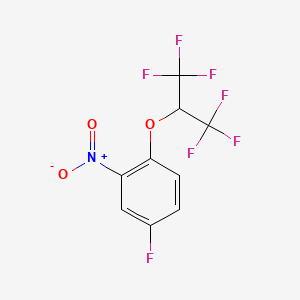
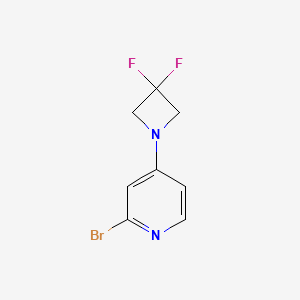


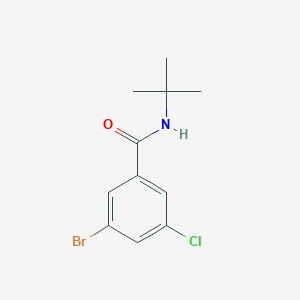
![[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride](/img/structure/B1408199.png)
![Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate](/img/structure/B1408200.png)
![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)